molecular formula C10H15N3 B14050191 N-(piperidin-3-yl)pyridin-2-amine

N-(piperidin-3-yl)pyridin-2-amine

Cat. No.: B14050191
M. Wt: 177.25 g/mol
InChI Key: GNZUTBCKPILFOD-UHFFFAOYSA-N
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Description

N-(piperidin-3-yl)pyridin-2-amine is a compound that features a piperidine ring attached to a pyridine ring via an amine linkage. Piperidine is a six-membered heterocyclic amine, while pyridine is a six-membered aromatic heterocycle. Compounds containing these structures are significant in medicinal chemistry due to their biological activities and roles as building blocks in drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing N-(piperidin-3-yl)pyridin-2-amine involves the condensation of 2-aminopyridine with a piperidine derivative. This reaction typically occurs under mild conditions and can be catalyzed by various agents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) . Another approach involves the reductive amination of pyridine derivatives with piperidine, using reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound often employs scalable and cost-effective methods. Reductive amination is favored due to its efficiency and high yield. The process involves the reaction of pyridine derivatives with piperidine under hydrogenation conditions, typically using palladium or platinum catalysts .

Chemical Reactions Analysis

Types of Reactions

N-(piperidin-3-yl)pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(piperidin-3-yl)pyridin-2-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic areas, including neurodegenerative diseases and psychiatric disorders.

    Industry: Utilized in the development of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-(piperidin-3-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to downstream effects on cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(piperidin-3-yl)pyridin-2-amine is unique due to its specific combination of piperidine and pyridine rings, which confer distinct chemical and biological properties. This structural motif allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in drug discovery and other scientific research .

Properties

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

IUPAC Name

N-piperidin-3-ylpyridin-2-amine

InChI

InChI=1S/C10H15N3/c1-2-7-12-10(5-1)13-9-4-3-6-11-8-9/h1-2,5,7,9,11H,3-4,6,8H2,(H,12,13)

InChI Key

GNZUTBCKPILFOD-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)NC2=CC=CC=N2

Origin of Product

United States

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